Product packaging for Benzene, (3-butenylsulfinyl)-(Cat. No.:CAS No. 102201-76-3)

Benzene, (3-butenylsulfinyl)-

Cat. No.: B14072324
CAS No.: 102201-76-3
M. Wt: 180.27 g/mol
InChI Key: ZMYLJZXLHPOVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzene, (3-butenylsulfinyl)- is a specialty organosulfur compound supplied For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. This chemical features a benzene ring linked to a (3-butenylsulfinyl) moiety, a structure that serves as a valuable synthetic intermediate in organic and medicinal chemistry. Research indicates that compounds containing benzene sulfonamide and sulfinyl groups are pivotal scaffolds in the development of novel bioactive molecules . Specifically, this compound can be utilized as a precursor in the synthesis of complex heterocyclic systems and novel benzene sulfonamide derivatives . Such derivatives are extensively investigated for their anti-proliferative activity against human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) . Furthermore, the sulfonamide functional group is a key pharmacophore in molecules designed as enzyme inhibitors, such as Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) inhibitors, which are relevant in cancer and neurodegenerative disease research . Researchers employ this compound in reactions like aldol condensation and nucleophilic substitution to build molecular complexity . Its structure aligns with research compounds that undergo computational analysis, including ADME (Absorption, Distribution, Metabolism, and Excretion) studies and molecular docking simulations, to predict physicochemical properties and binding affinities towards biological targets like tyrosine-tRNA synthetase (TyrRS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12OS B14072324 Benzene, (3-butenylsulfinyl)- CAS No. 102201-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102201-76-3

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

but-3-enylsulfinylbenzene

InChI

InChI=1S/C10H12OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2

InChI Key

ZMYLJZXLHPOVJV-UHFFFAOYSA-N

Canonical SMILES

C=CCCS(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Benzene, 3 Butenylsulfinyl and Its Derivatives

Direct Synthesis Strategies for the Sulfinyl Moiety

The direct formation of the sulfinyl group is a critical transformation in organosulfur chemistry. Methodologies can be broadly categorized into the oxidation of precursor sulfides and the stereocontrolled alkylation of sulfenate anions.

Oxidative Preparations from Corresponding Sulfides (e.g., controlled oxidation of (3-butenylthio)benzene)

The most direct route to Benzene (B151609), (3-butenylsulfinyl)- involves the controlled oxidation of its sulfide (B99878) precursor, (3-butenylthio)benzene. The primary challenge in this approach is to achieve high chemoselectivity for the sulfoxide (B87167), preventing over-oxidation to the corresponding sulfone, Benzene, (3-butenylsulfonyl)-. organic-chemistry.orggoogle.com

A variety of oxidizing agents and catalytic systems have been developed to address this. The choice of reagent and the fine-tuning of reaction conditions are paramount for a successful and selective synthesis. Common oxidants include hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperbenzoic acid (m-CPBA), and reagents such as Selectfluor. organic-chemistry.org

Catalytic systems often provide enhanced selectivity. For instance, transition metal catalysts based on titanium, vanadium, and niobium can facilitate the selective oxidation of sulfides. acs.orgorganic-chemistry.org LiNbMoO₆ has been shown to catalyze the chemoselective sulfur oxidation of allylic sulfides using H₂O₂ as the oxidant, where controlled stoichiometry allows for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org The reaction temperature and choice of oxidant are key controlling factors; for example, a system using O₂/air as the terminal oxidant can be tuned by temperature to favor either the sulfoxide or sulfone. organic-chemistry.org

Table 1: Comparison of Oxidative Systems for Sulfide to Sulfoxide Conversion

Oxidant/Catalyst SystemKey FeaturesSelectivity Control
Hydrogen Peroxide (H₂O₂) / Metal Catalyst (e.g., Ti, V)Commonly used, green oxidant. acs.orgStoichiometry of H₂O₂; catalyst choice. organic-chemistry.org
m-Chloroperbenzoic Acid (m-CPBA)Efficient and widely used stoichiometric oxidant.Stoichiometry of m-CPBA; low temperature.
O₂/Air / Metal CatalystUses air as the ultimate oxidant.Reaction temperature. organic-chemistry.org
SelectfluorMediates efficient oxidation at ambient temperature. organic-chemistry.orgReaction conditions.
Oxone®Oxidation can be controlled by adjusting the pH. google.compH of the reaction medium. google.com

For the synthesis of Benzene, (3-butenylsulfinyl)-, these methods must be carefully applied to prevent oxidation of the butenyl group's double bond.

Diastereoselective Alkylations Involving Sulfenate Anions

An alternative and powerful strategy for forming the sulfinyl moiety, especially for accessing chiral sulfoxides, involves the reaction of nucleophilic sulfenate anions with electrophiles. nih.govacs.org This method constructs the sulfur-carbon bond directly at the sulfinyl oxidation state. The sulfenate anion, typically generated in situ from a suitable precursor, is reacted with an alkylating agent like a 3-butenyl halide to yield Benzene, (3-butenylsulfinyl)-. acs.orgtandfonline.com

Achieving high stereocontrol in the alkylation of prochiral sulfenate anions is a significant objective. This is accomplished by introducing a source of chirality, either within the reactants or through a chiral catalyst.

Chiral Phase-Transfer Catalysis: Highly enantioselective alkylations of sulfenate anions have been achieved using chiral phase-transfer catalysts. Novel halogenated chiral pentanidium salts, for instance, have proven effective in promoting these reactions with high yields and enantioselectivities (up to 99% ee), particularly for benzyl (B1604629) derivatives. acs.org

Transition Metal Catalysis with Chiral Ligands: Palladium-catalyzed cross-coupling reactions are a mainstay in this field. The combination of a palladium source, such as Pd(dba)₂, and a chiral phosphine (B1218219) ligand is used to control the stereochemical outcome. acs.orgmdpi.com Ferrocene-based phosphine ligands, like the Josiphos-type ligand (R)-(S)-PPF-t-Bu₂, have been successfully employed, yielding sulfoxides with high enantiomeric excess. nih.govmdpi.com The choice of ligand is critical; for example, Xantphos has also been used in palladium-catalyzed systems for the synthesis of aryl sulfoxides. acs.org

Table 2: Chiral Ligands and Catalysts for Asymmetric Sulfenate Alkylation

Catalyst System / LigandMetalReaction TypeTypical Enantioselectivity (ee)Reference
Halogenated Pentanidium SaltsN/APhase-Transfer CatalysisHigh (up to 99%) acs.org
[Pd(allyl)Cl]₂ / Ferrocene-based phosphinePalladiumCross-Coupling49–92% nih.gov
Pd(dba)₂ / Josiphos-type ligandsPalladiumCross-CouplingHigh (up to 83% for model) mdpi.com

Substrate-Controlled Diastereoselectivity: Chirality can also be directed by a stereogenic center already present in the sulfenate precursor or the electrophile. nih.govnih.govresearchgate.net For example, the alkylation of arenesulfenates with chiral Boc-protected β-amino iodides proceeds with high diastereoselectivity. nih.gov Similarly, protected cysteinesulfenates have been alkylated with diastereomeric ratios as high as 95:5. acs.orgnih.gov

Understanding the mechanism of stereochemical induction is crucial for the rational design of new synthetic methods. Research in this area combines experimental studies with computational modeling, often using Density Functional Theory (DFT). researchgate.netgithub.io

Several models have been proposed to explain the origin of stereoselectivity:

Transition State Organization: In palladium-catalyzed reactions using chiral ligands like Josiphos, a proposed transition state involves the aryl group adopting a cis position to the sulfenate moiety, which favors the formation of the target chiral sulfoxide. mdpi.com

Precoordination: In the diastereoselective alkylation of arenesulfenate anions with chiral electrophiles containing a Lewis basic site (e.g., a protected amine), the stereoselectivity is believed to arise from the precoordination of the sulfenate's counterion (e.g., Li⁺) with the nitrogen lone pair of the electrophile. This coordination organizes the transition state, leading to a preferred direction of nucleophilic attack. nih.govresearchgate.net

Dynamic Kinetic Resolution (DKR): Some processes achieve enantiocontrol through a dynamic kinetic resolution mechanism. In these systems, a chiral catalyst can selectively react with one enantiomer of a rapidly equilibrating racemic intermediate, funneling the reaction toward a single enantiomeric product. github.iooaepublish.com

Synthesis of Sulfonyl Analogs: Benzene, (3-butenylsulfonyl)-

Sulfones are another important class of organosulfur compounds, accessible through the oxidation of either the corresponding sulfide or sulfoxide.

Controlled Oxidation Protocols for Sulfinyl-to-Sulfonyl Conversion

The synthesis of Benzene, (3-butenylsulfonyl)- is most commonly achieved by the oxidation of Benzene, (3-butenylsulfinyl)-. This second oxidation step generally requires more forcing conditions than the initial sulfide-to-sulfoxide conversion. google.com The relative stability of the sulfoxide allows for its isolation before proceeding to the sulfone.

The same classes of reagents used for the first oxidation are often employed for the second, but under modified conditions.

Reagent Stoichiometry: Using an excess of the oxidizing agent (e.g., >2 equivalents of H₂O₂ or m-CPBA) typically drives the reaction to completion, yielding the sulfone.

Reaction Conditions: Higher temperatures and longer reaction times are often necessary to overcome the higher activation energy for the oxidation of the sulfoxide compared to the sulfide. google.com

pH Control: In certain systems, such as with Oxone®, the pH of the medium is a critical parameter. While a pH between 1 and 3 may favor the formation of the sulfoxide, raising the pH to a range of 6 to 10 facilitates the subsequent oxidation to the sulfone. google.com

This controlled, stepwise oxidation provides a reliable pathway to Benzene, (3-butenylsulfonyl)- from the parent sulfide, via the stable sulfoxide intermediate. organic-chemistry.org

Novel Approaches for Direct Sulfone Formation (e.g., nucleophilic displacement reactions, Michael additions)

While the target compound is a sulfoxide, the synthesis of its oxidized sulfone analogue, Benzene, (3-butenylsulfonyl)-, is a crucial area of related research. Sulfones are valuable synthetic intermediates, and methods for their formation often begin from sulfinate salts, which are direct precursors to sulfoxides as well. thieme-connect.com Two prominent strategies for direct sulfone formation are nucleophilic displacement and Michael additions.

Nucleophilic Displacement Reactions: The salts of sulfinic acids, such as sodium benzenesulfinate (B1229208), are potent nucleophiles. thieme-connect.com They can readily react with alkyl halides or other substrates with a good leaving group (e.g., tosylates) in a nucleophilic substitution reaction to yield sulfones. organic-chemistry.org This reaction is a direct and efficient method for creating a carbon-sulfur bond. For instance, the reaction of sodium benzenesulfinate with an appropriate butenyl halide would be a direct route to the corresponding sulfone. The reaction of organolithium compounds with sulfonate esters also provides a pathway to sulfones via nucleophilic substitution on sulfur. cdnsciencepub.com

Michael Additions: The Michael addition represents a powerful tool for C-S bond formation, particularly for synthesizing β-functionalized sulfones. In this conjugate addition reaction, a nucleophilic sulfinate anion attacks an α,β-unsaturated carbonyl compound (an enone) or other activated alkene. acs.org The reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes in the presence of a base can generate an arylsulfinate anion in situ, which then undergoes a Michael addition to provide alkyl aryl sulfones in good yields. mdpi.com This approach is highly effective for creating sulfones with specific functional group patterns.

Table 1: Examples of Michael Addition for Alkyl Aryl Sulfone Synthesis This table is generated based on data for the synthesis of various alkyl aryl sulfones to illustrate the Michael addition methodology.

Arylsulfonyl Precursor Michael Acceptor (Alkene) Product Yield (%)
N-phenylsulfonyl hydroxylamine Methyl acrylate Methyl 3-(phenylsulfonyl)propanoate 85
N-phenylsulfonyl hydroxylamine Acrylonitrile 3-(Phenylsulfonyl)propanenitrile 82
N-(p-tolyl)sulfonyl hydroxylamine Phenyl vinyl sulfone 1-Phenyl-2-(p-tolylsulfonyl)ethyl phenyl sulfone 78
N-phenylsulfonyl hydroxylamine Methyl vinyl ketone 4-(Phenylsulfonyl)butan-2-one 80

Strategies for Butenyl Chain Incorporation and Modification

The introduction and configuration of the 3-butenyl chain are critical steps in the synthesis of the target molecule. Modern organometallic chemistry offers powerful solutions for this challenge.

Cross-Coupling Methodologies for Olefinic Introductions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, and they are well-suited for introducing a butenyl group onto an aromatic ring. acs.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. scirp.org A (3-butenyl)boronic acid or its ester derivative can be coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base to form 3-butenylbenzene. Similar strategies, such as the Negishi coupling (using an organozinc reagent) and Stille coupling (using an organotin reagent), provide alternative and complementary routes. acs.orgmdpi.com These methods are valued for their high functional group tolerance and reliability.

Table 2: Comparison of Cross-Coupling Reactions for Butenyl Group Introduction This table illustrates general conditions for coupling a butenyl nucleophile with an aryl electrophile.

Reaction Name Butenyl Reagent Aryl Reagent Catalyst System (Typical)
Suzuki Coupling Butenylboronic acid pinacol (B44631) ester Aryl Bromide Pd(PPh₃)₄, K₂CO₃
Negishi Coupling Butenylzinc Chloride Aryl Iodide PdCl₂(dppf)
Stille Coupling Tributyl(but-3-en-1-yl)stannane Aryl Triflate Pd(PPh₃)₄, LiCl
Heck Reaction But-1-ene Aryl Iodide Pd(OAc)₂, P(o-tolyl)₃, Et₃N

Stereoselective Olefin Synthesis (e.g., E/Z isomer control)

For derivatives of Benzene, (3-butenylsulfinyl)- where the double bond is internal to the chain (e.g., a but-2-enyl group), controlling the stereochemistry (E/Z isomerism) of the double bond is a significant synthetic challenge. Several classic and modern olefination methods can be employed to achieve high levels of stereoselectivity. The Wittig reaction, for example, can be tuned to produce either the (Z)-alkene (using unstabilized ylides under salt-free conditions) or the (E)-alkene (using stabilized ylides or the Schlosser modification). mdpi.com

Ring-closing metathesis (RCM) has also emerged as a powerful tool for controlling olefin geometry in more complex systems. The choice of the ruthenium catalyst can influence the E/Z ratio of the resulting cyclic alkene, a principle that can be applied to acyclic systems through subsequent transformations. acs.org Furthermore, tandem reaction sequences, such as N-alkylation followed by a Claisen rearrangement of α-imino allylesters, have been developed for the highly stereoselective synthesis of γ,δ-unsaturated compounds, offering excellent control over the geometry of the newly formed double bond. researchgate.net

Regioselective Functionalization of the Benzene Ring

Introducing additional functional groups onto the benzene ring of the target molecule requires precise control over the position of the substitution. The inherent electronic properties of the sulfinyl group and the use of organometallic intermediates are two primary strategies to achieve this regioselectivity.

Directed Aromatic Substitution Reactions

In electrophilic aromatic substitution, the substituent already present on the benzene ring dictates the position of the incoming electrophile. uomustansiriyah.edu.iq Substituents are broadly classified as either ortho-, para- directing or meta- directing. masterorganicchemistry.com The sulfinyl group, being structurally similar to a sulfoxide, is an ortho-, para-directing group. Although it deactivates the ring towards electrophilic attack due to the electron-withdrawing inductive effect of the sulfur-oxygen bond, its lone pairs of electrons can stabilize the cationic intermediate (the sigma complex) through resonance when the attack occurs at the ortho or para positions. youtube.com This resonance stabilization is not possible for meta attack, making the ortho and para pathways more favorable. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on Benzene, (3-butenylsulfinyl)- would be expected to yield primarily a mixture of ortho- and para-substituted products. ucalgary.cajove.com

Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

Substituent Group Example Directing Effect Reactivity Effect
Amino -NH₂ Ortho, Para Activating
Hydroxyl -OH Ortho, Para Activating
Alkyl -CH₃ Ortho, Para Activating
Halogen -Br, -Cl Ortho, Para Deactivating
Sulfinyl (Sulfoxide) -SOR Ortho, Para Deactivating
Carbonyl -COR Meta Deactivating
Nitro -NO₂ Meta Deactivating
Sulfonyl -SO₂R Meta Deactivating

Functionalization via Organometallic Intermediates

An alternative and highly regioselective strategy involves the use of organometallic intermediates. nih.govacs.org Directed ortho-metalation (DoM) is a powerful technique where a substituent on the ring directs the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent like n-butyllithium. msu.edu The directing group coordinates to the lithium, delivering the base to the specific site. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group exclusively at the ortho position. Heteroatom-containing functional groups, including sulfoxides, are effective directing groups for this transformation, providing a precise method for ortho-functionalization that complements electrophilic substitution. msu.edu

Green Chemistry Approaches in the Synthesis of (Butenylsulfinyl)benzene Scaffolds

The development of synthetic processes for producing (butenylsulfinyl)benzene and related scaffolds is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. nih.gov These principles encourage a shift from traditional synthetic methods that often rely on toxic reagents, metal catalysts, and harsh conditions, towards more sustainable and environmentally benign alternatives. nih.govorganic-chemistry.org Key tenets of green chemistry, such as atom economy, the use of safer solvents and reagents, and the application of catalysis, are central to modern synthetic strategies for sulfoxides. acs.org The goal is to design synthetic routes that are not only efficient in terms of yield but also minimize their environmental footprint. nih.gov

Recent research has focused on several innovative strategies to achieve a greener synthesis of sulfoxides, which are directly applicable to the production of (butenylsulfinyl)benzene scaffolds. These approaches include photocatalysis, organocatalysis, and the use of environmentally friendly oxidants.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable method for synthesizing sulfoxides. rsc.orgrsc.org This technique utilizes mild photoredox conditions, green solvents such as ethanol (B145695) and water, and molecular oxygen, often from the air, as the terminal oxidant. rsc.orgrsc.orgrsc.org Such methods are highly atom-economical and can be performed in one-pot procedures, combining C-C bond formation and subsequent oxidation. rsc.org The integration of microreactor-based flow systems further enhances scalability and safety, addressing common limitations of photocatalytic and gas-liquid phase reactions. rsc.orgrsc.org Research has demonstrated that these systems can achieve high green metrics, including atom economy (AE) and reaction mass efficiency (RME), while allowing for the potential reuse of the catalyst and solvent. rsc.orgresearchgate.net

Table 1: Photocatalytic Synthesis of Sulfoxides Using Green Solvents and Oxidant

Catalyst Oxidant Solvent Reaction Conditions Yield (%) Reference
Ru(bpy)₃(PF₆)₂ Air EtOH/H₂O (pH 9 buffer) Blue LEDs, Room Temp. 75-92% researchgate.net
Eosin Y O₂ Ethanol/Water Visible Light, Flow Reactor Good to Excellent rsc.orgrsc.org

This table is generated based on data for general sulfoxide synthesis and is illustrative for the synthesis of (butenylsulfinyl)benzene scaffolds.

Organocatalytic Oxidation

Organocatalysis presents a metal-free alternative for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org A notable example is the use of 2,2,2-trifluoroacetophenone (B138007) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This method is cost-effective, highly efficient, and operates under mild conditions with short reaction times. organic-chemistry.org The selectivity towards either sulfoxides or sulfones can be controlled by adjusting the reaction conditions, such as the solvent system. organic-chemistry.org For sulfoxide synthesis, the reaction is typically performed in the presence of an aqueous buffer. organic-chemistry.org This approach avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. organic-chemistry.org

Table 2: Organocatalytic Oxidation of Sulfides to Sulfoxides

Catalyst Oxidant Solvent Reaction Conditions Yield (%) Reference
2,2,2-Trifluoroacetophenone H₂O₂ Aqueous Buffer Room Temp. 50-96% organic-chemistry.org

This table is generated based on data for a variety of aromatic and aliphatic sulfides and is illustrative for the synthesis of (butenylsulfinyl)benzene scaffolds.

Biocatalytic Approaches

Biocatalysis has emerged as a sustainable strategy for producing sulfoxides, offering a green alternative to classical chemical methods that often involve hazardous materials. ucl.ac.uk Enzymes can operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. acs.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the formation of a peracid in situ from urea (B33335) hydrogen peroxide and ethyl acetate (B1210297). ucl.ac.uk In this system, ethyl acetate serves as both a greener solvent and a reagent. ucl.ac.uk This biocatalytic protocol has been successfully applied to synthesize a range of alkyl-aryl sulfoxides quantitatively and demonstrates potential for industrial-scale production and catalyst recycling. ucl.ac.uk

Metal-Catalyzed Oxidation with Green Oxidants

While the trend is towards metal-free systems, some metal-catalyzed oxidations have been adapted to be more environmentally friendly. A practical method involves using readily available iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as a catalyst with molecular oxygen as the green oxidant. acs.org This protocol allows for the gram-scale synthesis of various sulfoxides with high selectivity and efficiency under mild conditions. acs.org Similarly, practical and switchable methods have been developed using O₂ or air as the terminal oxidant, where the chemoselectivity between sulfoxides and sulfones is controlled simply by the reaction temperature. acs.orgresearchgate.net These methods showcase broad functional group compatibility and offer a simplified, attractive route for sulfoxide construction. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of "Benzene, (3-butenylsulfinyl)-". The presence of a chiral sulfoxide (B87167) center renders the molecule asymmetric, leading to complex NMR spectra that are rich in structural information. tandfonline.com The chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electronic environments of the phenyl ring, the butenyl chain, and the electronegative sulfoxide group. researchgate.net

For the phenyl group, proton signals are expected in the aromatic region (typically δ 7.0-8.0 ppm), while carbon signals appear around δ 125-145 ppm. docbrown.info The protons and carbons of the 3-butenyl group would display signals in the aliphatic and vinylic regions. A key feature is the diastereotopicity of the methylene (B1212753) protons adjacent to the chiral sulfur atom (α-protons). These protons are chemically non-equivalent and are expected to appear as a complex multiplet, a characteristic feature of chiral sulfoxides. tandfonline.com

To definitively assign the proton and carbon signals and validate the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the butenyl side chain, confirming the sequence from the methylene group adjacent to the sulfur to the terminal vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted 2D NMR Correlations for Benzene (B151609), (3-butenylsulfinyl)-

TechniqueExpected Key CorrelationsInformation Gained
COSY H-1' ↔ H-2' H-2' ↔ H-3' H-3' ↔ H-4'Confirms the spin system of the butenyl chain.
HSQC Phenyl H ↔ Phenyl C H-1' ↔ C-1' H-2' ↔ C-2' H-3' ↔ C-3' H-4' ↔ C-4'Assigns carbon signals to their attached protons.
HMBC Phenyl H ↔ C-S (ipso-carbon) H-1' ↔ Phenyl C (ipso-carbon) H-2' ↔ C-S (C-1') H-3' ↔ C-1' and C-4'Validates the connection between the phenyl ring, sulfur, and butenyl chain.

Note: Numbering of the butenyl chain starts from the sulfur attachment (C-1').

The single bonds connecting the phenyl group to the sulfur (Ar-S) and the sulfur to the butenyl chain (S-C) are subject to restricted rotation. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide insight into these conformational dynamics. rsc.org At low temperatures, rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. cdnsciencepub.com By analyzing the changes in the spectra as the temperature is raised (e.g., coalescence of signals), it is possible to calculate the energy barriers associated with this rotational behavior.

Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Reaction Product Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "Benzene, (3-butenylsulfinyl)-" and for characterizing its fragmentation patterns, which can aid in structural confirmation. It is also invaluable for identifying this compound within complex mixtures, such as reaction products. mdpi.com

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or M⁺˙) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For "Benzene, (3-butenylsulfinyl)-", characteristic fragmentation pathways for aryl alkyl sulfoxides would be expected. nih.govresearchgate.net

Common fragmentation pathways include:

Homolytic or heterolytic cleavage of the C-S bonds: This can lead to the formation of a phenyl radical or cation ([C₆H₅]⁺, m/z 77) and a (3-butenylsulfinyl) fragment, or a butenyl radical/cation and a (phenylsulfinyl) fragment. docbrown.info

Rearrangement reactions: Sulfoxides are known to undergo rearrangements upon ionization, such as migration of an aryl or alkyl group from sulfur to oxygen, prior to fragmentation. cdnsciencepub.com

Loss of the butenyl chain: Cleavage could result in the loss of the C₄H₇ group, leading to a [C₆H₅SO]⁺ fragment.

Loss of sulfinyl group: Fragmentation could involve the loss of HSO, followed by further breakdown.

Table 2: Plausible MS/MS Fragment Ions of Benzene, (3-butenylsulfinyl)- (C₁₀H₁₂OS)

m/z (mass/charge)Proposed FormulaProposed Origin
180[C₁₀H₁₂OS]⁺˙Molecular Ion (M⁺˙)
125[C₆H₅SO]⁺Loss of butenyl radical (•C₄H₇)
109[C₆H₅S]⁺Loss of butenyl radical and oxygen
77[C₆H₅]⁺Loss of •S(O)C₄H₇ or fragmentation of [C₆H₅SO]⁺
55[C₄H₇]⁺Cleavage of S-butenyl bond

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact elemental composition of the molecular ion and its fragments. For "Benzene, (3-butenylsulfinyl)-", with a molecular formula of C₁₀H₁₂OS, HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, thereby verifying its elemental formula and distinguishing it from other potential isomers.

Molecular Formula: C₁₀H₁₂OS

Calculated Monoisotopic Mass: 180.0609 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct elemental composition of the synthesized or isolated compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be sensitive to conformational changes. nih.govnih.gov The spectra of "Benzene, (3-butenylsulfinyl)-" would be characterized by absorption bands corresponding to its constituent parts: the benzene ring, the carbon-carbon double bond, and the sulfoxide group. tandfonline.comtandfonline.com

Key expected vibrational modes include:

S=O Stretch: This is a highly characteristic and strong absorption for sulfoxides, typically appearing in the IR spectrum between 1000 and 1100 cm⁻¹. Its exact position can be sensitive to the electronic and steric environment. nih.gov

Aromatic C-H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Alkenyl C-H Stretch: The C-H stretch of the terminal vinyl group is also expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene groups of the butenyl chain will show C-H stretching vibrations below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretch: The benzene ring exhibits characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Alkenyl C=C Stretch: The double bond of the butenyl group will have a stretching vibration around 1640 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring (monosubstituted in this case). libretexts.orgspectroscopyonline.com

Table 3: Predicted Characteristic Vibrational Frequencies for Benzene, (3-butenylsulfinyl)-

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique(s)
Aromatic & Alkenyl C-H Stretch3030 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Alkenyl C=C Stretch~1640IR, Raman
Aromatic C=C Ring Stretch1450 - 1600IR, Raman
S=O Stretch1000 - 1100IR (strong)
Aromatic C-H Out-of-Plane Bend (Monosubstituted)690-710 and 730-770IR (strong)

Lack of Specific Research Data for "Benzene, (3-butenylsulfinyl)-" Hinders Detailed Analysis

A comprehensive search for scientific literature focusing exclusively on the chemical compound "Benzene, (3-butenylsulfinyl)-" has revealed a significant lack of specific research data required to generate a detailed article according to the provided outline. While general information on the broader class of sulfoxides, including their spectroscopic and structural properties, is available, detailed experimental and research findings specifically for "Benzene, (3-butenylsulfinyl)-" are not present in the public domain.

General characteristics of alkenyl aryl sulfoxides can be inferred from existing research on related compounds. For instance, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are standard tools for the structural elucidation of sulfoxides. acs.orgrsc.orgaip.org IR spectroscopy is particularly useful for identifying the S=O stretching frequency, which is sensitive to the molecular environment. aip.orgunam.mx Mass spectrometry provides information on fragmentation patterns characteristic of the sulfoxide group. acs.orgresearchgate.net

Furthermore, the study of intermolecular interactions, such as hydrogen bonding, and the determination of solid-state structures through X-ray crystallography are crucial for understanding the supramolecular chemistry of sulfoxides. researchgate.netpnas.org Research on other sulfoxide derivatives has shown how these techniques can elucidate molecular conformation, crystal packing, and the formation of hydrogen-bonded networks. researchgate.netsmu.edunih.gov

However, without specific experimental data—such as NMR chemical shifts, IR absorption bands, mass spectra, and crystallographic data for "Benzene, (3-butenylsulfinyl)-" or its derivatives—any attempt to create the requested article would involve speculation and extrapolation from other compounds. This would not meet the required standard of a "thorough, informative, and scientifically accurate" article focused solely on the specified compound.

Therefore, due to the absence of detailed research findings and specific data tables for "Benzene, (3-butenylsulfinyl)-", it is not possible to fulfill the request as outlined. Further primary research would be required to generate the specific data needed to construct the requested scientific article.

Computational and Theoretical Investigations of Benzene, 3 Butenylsulfinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energetic stability, which collectively determine the chemical behavior of a compound like Benzene (B151609), (3-butenylsulfinyl)-.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. youtube.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. For Benzene, (3-butenylsulfinyl)-, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform a geometry optimization. researchgate.net

This process computationally adjusts the positions of all atoms in the molecule until the configuration with the lowest possible energy is found. The result is a detailed three-dimensional model of the molecule's most stable structure, providing precise data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov The calculation also yields the total electronic energy of the optimized structure, a key indicator of its thermodynamic stability. nih.gov For sulfoxide-containing molecules, DFT has been successfully used to investigate their geometry and adsorption behaviors. acs.org

Table 1: Predicted Geometrical Parameters for Benzene, (3-butenylsulfinyl)- from a Hypothetical DFT Optimization This table presents representative values based on known bond lengths and angles for similar functional groups. Actual values would be determined by a specific DFT calculation.

ParameterBond/AnglePredicted Value
Bond LengthS=O~1.50 Å
C(phenyl)-S~1.80 Å
S-C(butenyl)~1.82 Å
C=C (butenyl)~1.34 Å
Bond AngleC-S-O~106°
C(phenyl)-S-C(butenyl)~98°
Dihedral AngleC(phenyl)-S-C(butenyl)-CVariable (Defines Conformation)

To use this table, click on the headers to sort the data or use the search bar to filter for specific parameters.

Frontier Molecular Orbital (FMO) theory is a critical framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. irjweb.com

For Benzene, (3-butenylsulfinyl)-, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the lone pairs of the sulfoxide (B87167) group. The LUMO would likely be distributed over the π-system of the benzene ring and the butenyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comwuxibiology.com A smaller gap suggests the molecule is more easily excitable and thus more chemically reactive. irjweb.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. irjweb.com

Table 2: Hypothetical Frontier Orbital Energies and Chemical Reactivity Descriptors These values are illustrative. Actual results depend on the level of theory and basis set used in the calculation.

DescriptorFormulaPredicted Value (eV)Interpretation
HOMO Energy (EHOMO)--6.5Energy of the highest occupied molecular orbital
LUMO Energy (ELUMO)--1.2Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)ELUMO - EHOMO5.3Indicates chemical reactivity and kinetic stability
Electronegativity (χ)-(EHOMO + ELUMO)/23.85Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.65Resistance to change in electron distribution
Chemical Softness (S)1/(2η)0.19Reciprocal of hardness, indicates polarizability

Use the search bar to find a specific descriptor and its interpretation.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.orgavogadro.cc It is generated by calculating the electrostatic potential at different points on the electron density surface. MEP maps are color-coded to indicate charge regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate or neutral potential.

In Benzene, (3-butenylsulfinyl)-, the MEP map would likely show a significant region of negative potential (red) around the highly electronegative oxygen atom of the sulfinyl group, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. openstax.org The π-face of the benzene ring would also exhibit negative potential. Conversely, the hydrogen atoms on the benzene ring and the butenyl chain would show regions of positive potential (blue), making them potential sites for interaction with nucleophiles. stackexchange.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. kummerlaender.eu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a powerful tool to explore conformational changes and intermolecular interactions. nih.gov

Benzene, (3-butenylsulfinyl)- is a flexible molecule with several rotatable single bonds, specifically the C(phenyl)-S bond and the C-C bonds within the butenyl chain. Rotation around these bonds gives rise to various conformers (spatial arrangements of the atoms). MD simulations can sample these different conformations by simulating the molecule's movements over a period, typically nanoseconds to microseconds. biorxiv.org

These simulations can identify the most populated (lowest energy) conformations and the energetic barriers for transitioning between them. researchgate.net This provides insight into the molecule's flexibility and the shapes it is most likely to adopt in different environments. Such analyses are crucial for understanding how the molecule's shape influences its reactivity and interactions.

MD simulations are also exceptionally useful for studying how multiple molecules of Benzene, (3-butenylsulfinyl)- interact with each other in a condensed phase (like a liquid or solid). aip.org By simulating a system containing many of these molecules, one can observe the formation of non-covalent interactions that govern their aggregation and self-assembly.

For this specific compound, key interactions would include:

π-π Stacking: The aromatic benzene rings can stack on top of each other, a common interaction in benzene-containing systems. kummerlaender.eu

Dipole-Dipole Interactions: The polar sulfinyl (S=O) group creates a significant dipole moment, leading to strong electrostatic interactions between molecules.

Simulations can quantify the strength and frequency of these interactions, revealing how they might lead to the formation of ordered structures or aggregates. dovepress.com This is particularly relevant for understanding the material properties of the compound in bulk.

Mechanistic Studies Through Computational Pathways

The acs.orgmdpi.com-sigmatropic rearrangement of allylic sulfoxides, such as "Benzene, (3-butenylsulfinyl)-", is a concerted pericyclic reaction that proceeds through a well-ordered, five-membered cyclic transition state. nih.govchemtube3d.com This thermal rearrangement involves the migration of the phenylsulfinyl group from the sulfur atom to the terminal carbon of the butenyl chain. Density Functional Theory (DFT) has been a powerful tool in elucidating the mechanistic details of this transformation for various allylic sulfoxides. acs.orgresearchgate.net

Computational studies, typically employing DFT methods like B3LYP or M06 with appropriate basis sets (e.g., 6-31G(d) or larger), are instrumental in locating and characterizing the transition state of the acs.orgmdpi.com-sigmatropic rearrangement. acs.orgmdpi.com For "Benzene, (3-butenylsulfinyl)-", the transition state would involve a five-membered ring where the sulfur atom, the oxygen atom, and the three carbon atoms of the allylic portion of the butenyl group are involved. chemtube3d.com

The calculated geometry of the transition state for analogous allylic sulfoxides reveals a chair-like conformation for the five-membered ring. chemtube3d.com The breaking of the carbon-sulfur bond and the formation of the new carbon-oxygen bond occur simultaneously, which is characteristic of a concerted process. The activation barrier for this rearrangement is influenced by the substituents on both the allylic chain and the sulfur atom. For a simple, unsubstituted allylic sulfoxide, the calculated activation free energy (ΔG‡) is approximately 19.8 kcal/mol. mdpi.com In contrast, for related aryl allyl selenoxides, the barrier is lower, around 12.5 kcal/mol. mdpi.com DFT calculations on a dearomative Mislow–Braverman–Evans rearrangement of aryl sulfoxides have shown activation energies in the range of 13.2-13.3 kcal/mol for the stereocontrolling protonation step leading to the intermediate that undergoes the rearrangement. acs.org

A representative table of calculated activation barriers for the acs.orgmdpi.com-sigmatropic rearrangement of similar allylic sulfoxides is presented below.

Compound ClassComputational MethodCalculated ΔG‡ (kcal/mol)
Generic Allylic SulfoxideDFT~19.8
Aryl Allyl SelenoxideDFT~12.5
Dearomative Aryl Sulfoxide Rearrangement (Protonation Step)M06/6-311++G(d,p)//B3LYP-D3/6-31G++(d)13.2 - 13.3

This table presents generalized or specific literature values for analogous reactions to infer the expected range for Benzene, (3-butenylsulfinyl)-.

Kinetic Isotope Effect (KIE) studies, both experimental and computational, are crucial for a deeper understanding of reaction mechanisms. For sigmatropic rearrangements, KIEs can provide evidence for the concerted nature of the transition state. In a computational study of a related acs.orgmdpi.com-rearrangement, a large KIE was observed for the carbon atom breaking its bond with the heteroatom, while smaller KIEs were found for the carbons forming the new bond. comporgchem.com This pattern is consistent with a transition state where the bond-breaking process is more advanced than the bond-forming process.

By combining DFT calculations with transition state theory, it is possible to predict reaction rates. The calculated activation energy can be used in the Arrhenius equation to estimate the rate constant at a given temperature. These predictions are valuable for understanding how changes in the molecular structure will affect the rate of the rearrangement.

Predictive Modeling for Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their characterization.

The vibrational frequencies of "Benzene, (3-butenylsulfinyl)-" can be calculated using DFT methods. These computed frequencies can then be used to simulate the infrared (IR) and Raman spectra. The calculated spectra can be compared with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Computational methods, particularly DFT, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. frontiersin.orgnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While the accuracy of these predictions can be very high, it is dependent on the level of theory and the inclusion of solvent effects. nih.gov

A hypothetical table of predicted ¹³C NMR chemical shifts for "Benzene, (3-butenylsulfinyl)-" based on DFT calculations for similar structures is shown below.

Carbon AtomPredicted Chemical Shift (ppm)
C (aromatic, ipso)~145
C (aromatic, ortho)~125
C (aromatic, meta)~129
C (aromatic, para)~127
C (S-CH₂)~60
C (CH₂-CH=)~35
C (=CH)~130
C (=CH₂)~118

This table is illustrative and based on typical values for phenyl and butenyl groups attached to a sulfoxide.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method computes the vertical excitation energies from the ground electronic state to various excited states. The calculated excitation energies and their corresponding oscillator strengths can be used to generate a simulated UV-Vis spectrum.

For "Benzene, (3-butenylsulfinyl)-", the UV-Vis spectrum is expected to be dominated by transitions involving the phenyl ring and the sulfoxide chromophore. Studies on phenyl vinyl sulfoxide have shown that TD-DFT calculations can successfully predict the absorption maxima. researchgate.net The position of the absorption bands is sensitive to the solvent, and including solvent effects in the calculations, often through a polarizable continuum model (PCM), generally improves the agreement with experimental spectra. mdpi.com

A representative table of predicted UV-Vis absorption maxima for "Benzene, (3-butenylsulfinyl)-" based on TD-DFT calculations of analogous compounds is provided below.

TransitionPredicted λmax (nm) (in a non-polar solvent)Oscillator Strength (f)
π → π* (Benzene ring)~255High
n → π* (Sulfoxide)~220Low

This table is a hypothetical representation based on the known spectroscopic behavior of phenyl sulfoxides.

Reactivity and Reaction Mechanisms

Reactions at the Sulfur Center

The sulfinyl group is a versatile functional group that can undergo various transformations, including oxidation, reduction, and reactions with electrophiles to form sulfonium (B1226848) salts.

The sulfur atom in the sulfoxide (B87167) group of Benzene (B151609), (3-butenylsulfinyl)- exists in a moderate oxidation state and can be readily oxidized to the corresponding sulfone, Benzene, (3-butenylsulfonyl)-. This transformation is a common reaction for sulfoxides and can be achieved with a variety of oxidizing agents. The reaction involves the conversion of the S=O group to an SO₂ group, which significantly alters the electronic properties and reactivity of the molecule. The resulting sulfone is generally more stable and less reactive as a coordinating ligand than the parent sulfoxide.

Common laboratory reagents for this oxidation include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule. The butenyl double bond is also susceptible to oxidation, so reaction conditions must be chosen carefully to achieve chemoselectivity.

Table 1: Common Reagents for Sulfoxide Oxidation

Oxidizing Agent Typical Conditions Comments
Hydrogen Peroxide (H₂O₂) Acetic acid or other solvents, often with a catalyst. A common and relatively mild oxidizing agent.
m-CPBA Chlorinated solvents (e.g., CH₂Cl₂) at room temperature. Highly effective and generally selective for sulfoxide oxidation over alkene epoxidation under controlled conditions.
Potassium Permanganate (KMnO₄) Acetone or water, often under acidic or basic conditions. A strong oxidizing agent that can also react with the alkene moiety if not used under carefully controlled conditions.

The deoxygenation of the sulfoxide group in Benzene, (3-butenylsulfinyl)- to yield the corresponding sulfide (B99878), Benzene, (3-butenylthio)-, is a fundamental transformation in organosulfur chemistry. A wide array of methods has been developed for this reduction, reflecting its importance in organic synthesis. rsc.org These methods often employ stoichiometric or catalytic reagents that can selectively remove the oxygen atom from the sulfinyl group without affecting the butenyl double bond or the phenyl ring. organic-chemistry.org

The reaction mechanism often begins with the activation of the sulfoxide oxygen by an electrophilic reagent, making the sulfur atom more susceptible to reduction. mdpi.com For instance, methods using oxalyl chloride or triflic anhydride (B1165640) proceed via the formation of a highly reactive halosulfonium or triflyloxysulfonium intermediate, which is then reduced. organic-chemistry.orgmdpi.com

Table 2: Selected Methods for the Reduction of Sulfoxides

Reagent System Typical Conditions Key Features and Advantages
Oxalyl chloride / Ethyl vinyl ether Acetone, room temperature Mild conditions, volatile byproducts, scalable. mdpi.com
Triflic anhydride / Potassium iodide Acetonitrile, room temperature High chemoselectivity, tolerates various functional groups including alkenes. organic-chemistry.org
MnBr(CO)₅ / PhSiH₃ Toluene, 110 °C Catalytic system using an air-stable and inexpensive manganese complex. rsc.org
SOCl₂ / Ph₃P THF, room temperature Mild conditions, high yields for both aliphatic and aromatic sulfoxides. organic-chemistry.org

Many of these reagents are known to be chemoselective, leaving unsaturated functionalities like the butenyl group intact, which is crucial for the selective reduction of Benzene, (3-butenylsulfinyl)-. organic-chemistry.org

The sulfoxide group can react with strong electrophiles to form sulfonium salts. This process involves the oxygen atom of the sulfoxide acting as a nucleophile, followed by substitution or addition of another group to the sulfur center. A common strategy involves the activation of the sulfoxide with an acid anhydride, such as trifluoromethanesulfonic (triflic) anhydride (Tf₂O), to generate a highly electrophilic intermediate. nih.gov This intermediate, an S(IV) bistriflate, readily reacts with nucleophiles, including electron-rich aromatic compounds, via electrophilic aromatic substitution to yield aryl sulfonium salts. nih.govthieme-connect.de

Alternatively, the activated sulfoxide can be attacked by other nucleophiles, leading to ligand exchange at the sulfur center. acs.org Sulfoxides are also known to capture nucleophiles and electrophiles to generate sulfonium salts that can then participate in C-C bond-forming reactions. researchgate.net This reactivity highlights the ability of the sulfur center in Benzene, (3-butenylsulfinyl)- to act as a pivot for constructing more complex molecular architectures.

Reaction Scheme for Sulfonium Salt Formation:

Activation: The sulfoxide oxygen attacks an electrophile (e.g., from Tf₂O), making the sulfur atom highly electrophilic and forming a reactive intermediate.

Nucleophilic Attack: A nucleophile, such as an electron-rich arene or an organometallic reagent, attacks the electrophilic sulfur atom.

Salt Formation: A stable sulfonium salt is formed, where the sulfur atom is positively charged and bears three organic substituents.

This sequence allows for the formal exchange of the oxygen ligand for a carbon or other nucleophilic ligand.

Reactions Involving the Butenyl Olefinic Moiety

The terminal double bond in the 3-butenyl group provides a site for reactions characteristic of alkenes, most notably cycloadditions and polymerization.

The olefinic bond in Benzene, (3-butenylsulfinyl)- can participate in various cycloaddition reactions. The electron-withdrawing nature of the adjacent sulfoxide group activates the double bond, making it a competent partner in these transformations, particularly as a dienophile in Diels-Alder reactions.

In the context of a Diels-Alder reaction, the butenyl group acts as the 2π-electron component (dienophile) that reacts with a conjugated 4π-electron component (a diene) to form a six-membered ring. wikipedia.org Vinyl sulfoxides are recognized as moderately reactive dienophiles and have been employed as synthetic equivalents for acetylene (B1199291) in [4+2] cycloadditions. chempedia.infoacs.org The reaction of Benzene, (3-butenylsulfinyl)- with a diene like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative bearing a phenylsulfinylmethyl substituent. The stereochemistry of the sulfoxide group can influence the facial selectivity of the cycloaddition, making it a useful tool in asymmetric synthesis. tandfonline.comacs.org

Table 3: Representative Diels-Alder Reactions with Vinyl Sulfoxide Dienophiles

Diene Dienophile Product Type
Cyclopentadiene Phenyl vinyl sulfoxide Bicyclic cyclohexene adduct
1,3-Butadiene Phenyl vinyl sulfoxide Substituted cyclohexene
Anthracene Fluoroalkyl vinyl sulfoxide Ethanoanthracene adduct researchgate.net

Beyond the [4+2] Diels-Alder reaction, the activated double bond may also be susceptible to other modes of cycloaddition, such as [2+2] photocycloadditions with other alkenes or [3+2] cycloadditions with 1,3-dipoles, further expanding its synthetic utility. researchgate.netrsc.orgnih.gov

The terminal alkene of the butenyl group in Benzene, (3-butenylsulfinyl)- presents a site for potential polymerization or oligomerization reactions. While specific studies on this exact monomer are not prominent, the reactivity can be inferred from general principles of alkene polymerization and the behavior of related sulfur-containing monomers.

The terminal double bond could potentially undergo radical, cationic, or coordination polymerization. In radical polymerization, an initiator would add to the double bond to create a new radical, which would then propagate by adding to subsequent monomer units. The presence of the sulfoxide group could influence the reactivity of the monomer and the properties of the resulting polymer.

Research into sulfur-containing polymers has shown that olefinic moieties can be incorporated into polymer backbones. mdpi.com For example, thiol-ene "click" reactions are used to form polymers, which can then be oxidized to create polysulfoxides or polysulfones. mdpi.com This suggests a potential pathway where Benzene, (3-butenylsulfinyl)- could first be reduced to the sulfide, copolymerized with a dithiol, and then re-oxidized to yield a sulfoxide-containing polymer. Such polymers are of interest due to the unique properties conferred by the polar sulfoxide group, including hydrophilicity and potential for stimuli-responsive behavior. fu-berlin.de

Hydrogenation and Halogenation Reactions

The presence of both an aromatic ring and an alkene functionality within the same molecule allows for selective hydrogenation and halogenation reactions, depending on the chosen reaction conditions.

Hydrogenation: The reduction of Benzene, (3-butenylsulfinyl)- via hydrogenation can occur at either the butenyl double bond or the benzene ring. The carbon-carbon double bond of the butenyl group is significantly more reactive towards catalytic hydrogenation than the stable aromatic ring. libretexts.org Consequently, selective hydrogenation of the alkene can be achieved under mild conditions, such as using a palladium-on-carbon (Pd/C) catalyst at low hydrogen pressure and room temperature, to yield Benzene, (butylsulfinyl)-. To hydrogenate the aromatic ring to a cyclohexane (B81311) ring, more forcing conditions are required, typically involving higher pressures and temperatures with catalysts like platinum, palladium, or nickel. libretexts.orgresearchgate.net A range of catalysts, including rhodium and ruthenium-based systems, have been shown to be highly effective for benzene hydrogenation. researchgate.net

Functional GroupTypical CatalystTypical ConditionsProduct
Butenyl C=CPd/C, PtO₂Low H₂ pressure (1-4 atm), Room TempBenzene, (butylsulfinyl)-
Benzene RingPt, Pd, Ni, RhHigh H₂ pressure (>50 atm), High Temp (>100 °C)Cyclohexane, (butylsulfinyl)-

Halogenation: Similar to hydrogenation, halogenation can be directed to either the side chain or the aromatic ring. The electron-rich double bond of the butenyl group will readily undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂) at room temperature without a catalyst. This reaction proceeds via a cyclic halonium ion intermediate to give a dihalogenated product. In contrast, electrophilic halogenation of the benzene ring is a substitution reaction that requires the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.comexam-corner.combyjus.com The catalyst polarizes the halogen molecule, creating a more potent electrophile capable of attacking the stable aromatic ring. exam-corner.comstudymind.co.uk By avoiding Lewis acid catalysts, selective halogenation of the butenyl side chain can be achieved.

Reactions of the Benzene Ring

Electrophilic Aromatic Substitution with Directing Group Analysis

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the ring with an electrophile. byjus.comyoutube.com The substituent already present on the ring influences both the rate of the reaction and the position of the incoming electrophile. libretexts.org

The "(3-butenylsulfinyl)-" group attached to the benzene ring is analyzed to predict its influence. The key atom bonded to the ring is sulfur in a sulfinyl (-S(O)-) group. This group exhibits two opposing electronic effects:

Inductive Effect: The electronegative oxygen atom pulls electron density away from the sulfur and, consequently, from the benzene ring. This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles than benzene itself.

Resonance Effect: The sulfur atom possesses a lone pair of electrons that can be donated to the aromatic ring through resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.com

This resonance stabilization is most effective when the electrophile attacks the ortho or para positions, as it allows for a resonance structure where the positive charge is placed on the carbon atom directly bonded to the sulfur, which can then be delocalized onto the sulfur atom. No such stabilization from the sulfur lone pair is possible for the meta attack intermediate. Therefore, the intermediates for ortho and para substitution are more stable and formed faster than the meta intermediate. libretexts.orgorganicchemistrytutor.com

As a result, the -(3-butenylsulfinyl) group is classified as a deactivating, ortho-, para-directing group . leah4sci.com This is similar to halogens, which are also deactivating yet ortho-, para-directing. libretexts.org In a typical EAS reaction, such as nitration or halogenation, Benzene, (3-butenylsulfinyl)- would be expected to yield a mixture of ortho and para substituted products, with the para product often favored due to reduced steric hindrance. organicchemistrytutor.comyoutube.com

Substituent TypeReactivity EffectDirecting EffectExamples
ActivatingIncreases rate vs. BenzeneOrtho, Para-OH, -CH₃, -NH₂
Deactivating (Halogens)Decreases rate vs. BenzeneOrtho, Para-F, -Cl, -Br
DeactivatingDecreases rate vs. BenzeneMeta-NO₂, -CN, -COR
-(3-butenylsulfinyl) (Predicted)Decreases rate vs. BenzeneOrtho, Para-S(O)R

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, this process typically occurs via a two-step addition-elimination mechanism. libretexts.org For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (such as a halide). libretexts.orgbyjus.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. youtube.com

Benzene, (3-butenylsulfinyl)- itself is not suitably substituted to undergo SNAr. The (3-butenylsulfinyl) group is not a leaving group, and while it is an electron-withdrawing group, it is not sufficiently powerful to activate the ring for nucleophilic attack on its own. youtube.com Therefore, for this compound to participate in a nucleophilic aromatic substitution, the benzene ring would need to be further modified to include both a suitable leaving group and at least one strong activating group in an appropriate position. wikipedia.org

Radical Reactions and Arene Functionalization

The structure of Benzene, (3-butenylsulfinyl)- offers sites for radical reactions on both the side chain and the aromatic ring. While the molecule lacks benzylic hydrogens, which are common sites for radical halogenation with reagents like N-bromosuccinimide (NBS), the double bond in the butenyl chain is susceptible to radical addition reactions.

Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds, including those on arene rings, often through mechanisms involving radical intermediates. researchgate.net Transition-metal catalysis, for example with palladium, can facilitate the activation of aromatic C-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org Such catalytic systems could potentially be used to functionalize the benzene ring of Benzene, (3-butenylsulfinyl)-, with the regioselectivity being controlled by the directing influence of the sulfinyl group and the specific catalytic cycle involved.

Cascade and Multicomponent Reactions Incorporating the Compound Structure

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. researchgate.net Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.org

The bifunctional nature of Benzene, (3-butenylsulfinyl)-, containing both an alkene and a nucleophilic sulfoxide oxygen, makes it a potential candidate for intramolecular cascade reactions. For example, an initial electrophilic attack on the butenyl double bond could generate a carbocationic intermediate. This intermediate could then be trapped intramolecularly by the sulfoxide oxygen, leading to the formation of a new heterocyclic ring system. The specific outcome would depend on the reagents used to initiate the cascade. Such strategies are powerful tools in organic synthesis for rapidly building molecular complexity from relatively simple precursors. mdpi.com

Catalytic Activation and Transformation Mechanisms

Catalysis is central to manipulating the reactivity of Benzene, (3-butenylsulfinyl)-. As previously discussed, catalytic processes are essential for both the hydrogenation of the molecule and for electrophilic substitutions on the aromatic ring, where Lewis acids act as catalysts. masterorganicchemistry.com

Beyond these classical transformations, modern catalytic methods offer further possibilities. The direct C-H activation of the benzene ring is a prominent area of research, often employing catalysts based on palladium, rhodium, or copper. rsc.orgnih.gov These methods provide a direct route to functionalize the aromatic core without pre-installing a leaving group. For instance, a palladium-catalyzed process could couple the arene with another molecule, forming a new C-C bond under oxidative conditions. rsc.org

Furthermore, the sulfinyl group itself can be the target of catalytic transformations. It can be catalytically reduced to the corresponding sulfide or oxidized to the sulfone. Each of these transformations would significantly alter the electronic properties and subsequent reactivity of the substituent, providing a method to modulate the behavior of the aromatic ring in further reactions.

Research on Derivatives, Analogs, and Functionalization

Synthesis and Investigation of Benzene (B151609), (3-butenylsulfonyl)phenylboronic Acid and Related Boronate Derivatives

A key derivative that has been synthesized is 4-(3-butenylsulfonyl)phenylboronic acid. The synthesis begins with the alkylation of 4-bromobenzenethiol with 4-bromo-1-butene to yield (4-bromophenyl)(3-butenyl)sulfide. Subsequent oxidation of the sulfide (B99878) with an agent like 3-chloroperoxybenzoic acid converts the sulfinyl group to a sulfonyl group, followed by transformation of the bromo-substituent into a boronic acid moiety. nih.gov

Boronic acids and their corresponding esters are exceptionally useful in organic synthesis, most notably as coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govwikipedia.orgorganic-chemistry.org These reagents are valued for their stability, low toxicity, and the ease with which they can be prepared and handled. organic-chemistry.orgborates.today Boronate esters, such as those derived from pinacol (B44631), are often favored as they exhibit greater chemical stability compared to the corresponding boronic acids and are readily soluble in apolar solvents. borates.today

The reactivity of these compounds is significantly influenced by the Lewis acidity of the boron center, which is a critical factor in the transmetalation step of the Suzuki-Miyaura reaction. borates.today The introduction of the electron-withdrawing sulfonyl group is expected to increase the Lewis acidity of the boron atom in 4-(3-butenylsulfonyl)phenylboronic acid, thereby influencing its reactivity in cross-coupling reactions. The pKa value for 4-(3-butenylsulfonyl)phenylboronic acid has been determined to be 7.1 ± 0.1, a significant shift compared to the pKa of unsubstituted phenylboronic acid (8.8 ± 0.1), indicating increased acidity. nih.gov

The position of the boronic acid group on the phenyl ring—ortho, meta, or para—has a profound effect on the reactivity and utility of the molecule, particularly in Suzuki-Miyaura couplings. acs.org This systematic investigation revealed that certain combinations of positional isomers can lead to challenging syntheses, for instance, accessing 2,4'-biphenols can be particularly difficult. acs.org

The reactivity order for coupling partners with a halide or pseudohalide generally follows the trend: R₂–I > R₂–OTf > R₂–Br » R₂–Cl. wikipedia.org The electronic and steric environment dictated by the position of the boronic acid and the sulfonyl group will influence the kinetics of the catalytic cycle, including the crucial oxidative addition and reductive elimination steps. For instance, an ortho-substituted boronic acid may exhibit different reactivity compared to its meta or para counterparts due to steric hindrance and potential intramolecular interactions.

Structural modifications to phenylboronic acids are a key strategy for modulating their binding affinities and specific interactions with other molecules, particularly diols. nih.govacs.org The equilibrium between the neutral trigonal form and the anionic tetrahedral form of boronic acid is pH-dependent and crucial for these interactions. nih.gov At physiological pH, boronic acids are predominantly in their uncharged trigonal state. nih.gov

Introducing electron-withdrawing or electron-donating groups onto the phenyl ring alters the pKa of the boronic acid. nih.govacs.org For example, the sulfonyl group in 4-(3-butenylsulfonyl)phenylboronic acid lowers the pKa, which can enhance binding affinity at neutral or slightly acidic pH. nih.gov This principle is applied in the design of sensors and drug delivery systems where boronic acids act as receptors for saccharides and other diol-containing biomolecules. nih.govacs.orgresearchgate.net The formation of boronate esters with diols can trigger changes in material properties, such as the swelling of hydrogels or the disruption of nanoassemblies for therapeutic release. nih.govacs.org

DerivativeModificationEffect on PropertiesPotential Application
Benzene, (3-butenylsulfonyl)phenylboronic AcidAddition of boronic acid and oxidation of sulfurIncreased acidity (pKa 7.1) nih.govSuzuki-Miyaura coupling wikipedia.orgorganic-chemistry.org, Affinity chromatography nih.gov
Phenylboronic Acid AnalogsIntroduction of ortho-formyl groupLowered pKa due to intramolecular interaction nih.govacs.orgEnhanced diol binding for sensors nih.govacs.org
BenzoxaboroleHeterocycle-modified boronic acidSignificantly lower pKa due to ring strain release nih.govacs.orgEnhanced diol binding nih.govacs.org

Exploration of Sulfonamide and Sulfonyl-Substituted Benzenes as Building Blocks

Sulfonamides and sulfonyl-substituted benzenes are important structural motifs in medicinal chemistry and materials science. ekb.egcbijournal.comresearchgate.net The synthesis of sulfonamides is often achieved through the reaction of sulfonyl chlorides with primary or secondary amines. ekb.egcbijournal.comrsc.org Alternative methods include metal-free oxidative coupling of sulfinates with amines. cbijournal.com These compounds serve as versatile building blocks for more complex molecular architectures.

The (butenylsulfinyl)phenyl moiety can be incorporated into a variety of heterocyclic systems. researchgate.net For example, derivatives containing this group can be used as starting materials for multi-step syntheses to produce heterocycles such as 1,3-thiazoles and 1,2,4-triazoles. researchgate.net The synthesis pathways often involve the conversion of a functional group on the phenyl ring or the butenyl side chain into a reactive intermediate that can then undergo cyclization reactions. The presence of the sulfinyl group can influence the reactivity and regioselectivity of these cyclization reactions.

The sulfonyl-substituted benzene scaffold is well-suited for the generation of combinatorial libraries. scispace.com Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds from a common core structure. scispace.comescholarship.org By varying the substituents on the phenyl ring or by modifying the butenylsulfonyl side chain, diverse libraries of molecules can be created. nih.govnih.gov These libraries are valuable tools in drug discovery and materials science for screening and identifying compounds with desired properties. nih.govchemrxiv.org The "Scaffold-Linker-Functional Group" approach is a strategy to maximize the chemical diversity of such libraries while keeping them to a manageable size. scispace.com

Library Generation ApproachDescriptionApplication
Nicking MutagenesisA template-based method to introduce multiple user-defined mutations at defined positions in a sequence. nih.govGeneration of large combinatorial libraries of protein variants. nih.gov
Synthetic Peptide Combinatorial LibrariesSynthesis of mixtures of free peptides that can be used directly in various assay systems. nih.govIdentification of optimal peptide ligands for biological targets. nih.gov
Flow Chemistry SynthesisAdaptation of semi-automated flow platforms for the rapid synthesis of combinatorial libraries. chemrxiv.orgRapid generation of hyperdiverse chemical libraries for drug discovery. chemrxiv.org

Stereoisomeric Derivatives and Their Distinct Reactivity Profiles

The sulfur atom in "Benzene, (3-butenylsulfinyl)-" is a stereogenic center when the substituents attached to it are different, which is the case here (a phenyl group and a 3-butenyl group). illinois.edu This gives rise to the existence of enantiomers. Chiral sulfoxides are conformationally stable at room temperature, with a high barrier to inversion, allowing for the separation of pure enantiomers. illinois.edu

The synthesis of enantiomerically enriched sulfoxides is an area of significant research interest. researchgate.netwiley-vch.de Methods for asymmetric synthesis include the use of chiral auxiliaries, such as the Andersen-Pfitzner-Moffatt protocol which utilizes chiral sulfinates, and catalytic enantioselective oxidation of prochiral sulfides. illinois.eduwiley-vch.de Enzymatic oxidation has also proven to be an effective method for producing optically pure sulfoxides. acs.org The stereochemical outcome of these reactions is highly dependent on the structure of the sulfide substrate. acs.org

The chirality of the sulfoxide (B87167) group can direct the stereochemical outcome of reactions occurring at other parts of the molecule, making chiral sulfoxides valuable as chiral auxiliaries in asymmetric synthesis. illinois.edumdpi.com The distinct spatial arrangement of the substituents around the chiral sulfur atom can lead to different reactivity profiles for the enantiomers, particularly in reactions involving chiral reagents or catalysts. researchgate.net

Bioisosteric Replacements of the Sulfinyl Group for Mechanistic Probes (e.g., sulfonyl, sulfido)

In the investigation of reaction mechanisms and the exploration of structure-activity relationships, the strategic replacement of functional groups with bioisosteres is a critical tool. Bioisosteres are atoms, ions, or groups that have similar chemical or physical properties and, as a result, often exhibit comparable biological or chemical behavior. acs.org The sulfinyl group in a molecule like "Benzene, (3-butenylsulfinyl)-" can be strategically replaced by its oxidized form, the sulfonyl group, or its reduced form, the sulfido (sulfide) group, to serve as mechanistic probes. These modifications, while seemingly minor, can significantly alter the electronic properties, reactivity, and stability of the parent molecule, thereby providing valuable insights into reaction pathways and intermolecular interactions.

The sulfido, sulfinyl (sulfoxide), and sulfonyl (sulfone) functional groups represent three distinct oxidation states of sulfur in organosulfur chemistry. britannica.comdifferencebetween.com The progression from a sulfide to a sulfoxide and then to a sulfone involves the sequential addition of oxygen atoms to the sulfur center. jchemrev.com This oxidation process has profound effects on the geometry, polarity, and reactivity of the sulfur-containing moiety.

Sulfides possess a bent geometry with a lone pair of electrons on the sulfur atom, making them potential nucleophiles and ligands for metal coordination. mdpi.com Oxidation to a sulfoxide introduces a pyramidal sulfur center which, if the two organic substituents are different, becomes a stereocenter. wikipedia.org Further oxidation to a sulfone results in a tetrahedral sulfur atom. differencebetween.com

The electronic nature of these groups also varies significantly. The sulfinyl and sulfonyl groups are strongly electron-withdrawing compared to the sulfido group due to the high electronegativity of the oxygen atoms. nih.gov This difference in electronic character can be harnessed to probe reaction mechanisms where charge distribution plays a crucial role. For instance, replacing a sulfinyl group with a sulfonyl group can help determine the sensitivity of a reaction to electronic effects.

From a reactivity standpoint, sulfoxides are generally more reactive than the corresponding sulfones. difference.wiki Sulfoxides can be readily reduced back to sulfides, whereas the removal of the sulfonyl oxygens is considerably more challenging. britannica.com Furthermore, sulfoxides can undergo unique thermal elimination reactions, known as the sulfoxide elimination, to form alkenes—a pathway not available to sulfones. wikipedia.org This differential reactivity allows for the design of experiments to elucidate reaction intermediates and transition states.

The bioisosteric replacement of a sulfinyl group with a sulfido or sulfonyl group can thus serve as a powerful mechanistic probe. By comparing the reaction outcomes, rates, and stereochemistry of the three analogs, researchers can deduce the role of the sulfur oxidation state and, by extension, the electronic and steric environment around the sulfur atom in a given chemical transformation. For example, if a reaction proceeds significantly faster with a sulfinyl-containing compound compared to its sulfonyl analog, it might suggest that the reaction is facilitated by the specific electronic properties or the stereochemistry of the sulfinyl group. Conversely, if the sulfido analog undergoes a completely different reaction pathway, it could indicate the essential role of the S=O bond in the mechanism.

The following table summarizes some of the key properties of the sulfido, sulfinyl, and sulfonyl functional groups that are relevant to their use as mechanistic probes.

PropertySulfido (Sulfide)Sulfinyl (Sulfoxide)Sulfonyl (Sulfone)
Oxidation State of Sulfur -20+2
Geometry at Sulfur BentPyramidalTetrahedral
Chirality at Sulfur Achiral (unless part of a chiral molecule)Chiral (if substituents are different) wikipedia.orgAchiral
Electronic Effect Weakly electron-donating or -withdrawingStrongly electron-withdrawing nih.govVery strongly electron-withdrawing nih.gov
Reactivity Nucleophilic at sulfurMore reactive, can be reduced to sulfide britannica.comdifference.wikiLess reactive, difficult to reduce britannica.comdifference.wiki
Solubility in Polar Solvents Less solubleGenerally less soluble than sulfones difference.wikiMore soluble difference.wiki
Synthesis Various methods including C-S bond formation mdpi.comOxidation of sulfides britannica.comjchemrev.comOxidation of sulfides or sulfoxides britannica.comjchemrev.com

Advanced Applications in Materials Science and Separation Technologies

Development of Functionalized Materials for Chromatographic Applications

The unique chemical properties of sulfinyl- and sulfonyl-containing benzene (B151609) derivatives have been leveraged to create advanced materials for chromatography. These materials are designed to offer high selectivity and efficiency in separating complex biological mixtures.

Monolithic columns, characterized by their continuous, porous structure, offer significant advantages over traditional packed columns, including better permeability and lower back pressure. researchgate.netnih.gov The functionalization of these monoliths with specific chemical moieties allows for targeted separation applications. researchgate.net

A key development in this area is the synthesis of monolithic columns functionalized with 4-(3-butenylsulfonyl)phenylboronic acid (BSPBA). acs.orgacs.org The synthesis of BSPBA involves a multi-step process starting from 4-bromobenzenethiol. nih.gov This precursor is first alkylated with 4-bromo-1-butene to yield (4-bromophenyl)(3-butenyl)sulfide. nih.gov Subsequent oxidation of the sulfide (B99878) with an agent like 3-chloroperoxybenzoic acid converts it to the corresponding sulfone, which is then transformed into the final boronic acid product. nih.gov The presence of the electron-withdrawing sulfonyl group is crucial as it lowers the pKa of the boronic acid. nih.gov

Once synthesized, the BSPBA monomer can be incorporated into a polymer matrix to form a monolithic column. acs.orgacs.org This is typically achieved through in-situ copolymerization within a capillary. The resulting BSPBA-functionalized monolithic capillary serves as a stationary phase for boronate affinity chromatography (BAC). acs.orgacs.org These materials are often organic-inorganic hybrids, which helps to overcome issues like swelling in organic solvents and improves mechanical stability. researchgate.net

Table 1: Synthesis Steps for 4-(3-butenylsulfonyl)phenylboronic acid

Step Reactants Product Yield
1 4-Bromobenzenethiol, 4-bromo-1-butene, Sodium methanolate (4-Bromophenyl)(3-butenyl)sulfide 95% nih.gov
2 (4-Bromophenyl)(3-butenyl)sulfide, 3-Chloroperoxybenzoic acid 1-Bromo-4-(but-3-en-1-ylsulfonyl)benzene Not specified

This is a representative synthesis pathway based on similar reported syntheses. nih.gov

Boronate affinity chromatography (BAC) is a powerful technique for the selective isolation of compounds containing cis-diol groups, such as glycoproteins, nucleosides, and catecholamines. xiamenbiotime.comresearchgate.net The core of this technique is the reversible covalent interaction between boronic acid ligands and the diol moieties of the target molecules. acs.orgxiamenbiotime.com

The binding and release of analytes in BAC are controlled by pH. xiamenbiotime.com The interaction relies on the formation of a stable cyclic ester between the boronate ion and the cis-diol. xiamenbiotime.commdpi.com For this to occur, the boronic acid must be in its tetrahedral boronate anion form (sp³ hybridized), which happens when the surrounding pH is equal to or greater than the pKa of the boronic acid. acs.orgxiamenbiotime.com

A significant challenge with traditional phenylboronic acid ligands is their high pKa (around 8.8), which necessitates alkaline conditions for binding. nih.gov Such conditions can be detrimental to sensitive biomolecules like catechols. nih.gov The introduction of strong electron-withdrawing groups, such as the sulfonyl group in BSPBA, substantially lowers the ligand's pKa. nih.gov For example, BSPBA has a pKa of 7.0. acs.orgacs.org This lower pKa allows the boronate affinity material to effectively bind cis-diols at or near physiological pH (e.g., pH 7.0), making the technique much more compatible with biological samples. acs.orgacs.orgnih.gov

Elution of the captured molecules is achieved by lowering the pH of the mobile phase. xiamenbiotime.com In an acidic environment, the boronate reverts to its trigonal planar form (sp² hybridized), which has a very weak affinity for diols, causing the cyclic ester to dissociate and release the target molecule. xiamenbiotime.com

Table 2: pH-Dependent Binding in Boronate Affinity Chromatography

pH Condition Boronic Acid State Interaction with cis-Diol Chromatographic Step
pH ≥ pKa Tetrahedral (sp³) Anion Forms stable cyclic ester Binding/Capture acs.orgxiamenbiotime.com

While the primary interaction in BAC is the covalent boronate-diol bond, non-specific interactions can interfere with selectivity. researchgate.net These can include hydrophobic, electrostatic, or charge-transfer interactions between the analyte and the stationary phase matrix. researchgate.net Such interactions are more predominant at lower pH values, where the desired covalent binding is weaker. researchgate.net For materials with a high pKa like unsubstituted phenylboronic acid, operating at a pH far below the pKa to bind certain molecules can increase the risk of binding non-glycosylated proteins and other impurities. researchgate.net By using low-pKa ligands like BSPBA, the operational pH for covalent binding is lowered, which can help mitigate some non-specific interactions by allowing the chromatography to be run under milder conditions where covalent binding is still strong. nih.gov

Optimization of Boronate Affinity Chromatography for Selective Capture of cis-Diol-Containing Biomolecules

Investigation of Immobilization Techniques for Chemical Species on Modified Surfaces

The performance of an affinity chromatography column is critically dependent on how the functional ligand is attached to the solid support. The immobilization technique must ensure the ligand is accessible to the target molecules and remains stable throughout the chromatographic process.

For silica-based supports, a common and effective method for immobilization is silylation. nih.gov This involves reacting the surface silanol groups (Si-OH) of the silica gel with an organosilane reagent that contains the desired functional group. nih.gov In the case of sulfonyl-phenylboronic acids, the ligand is first derivatized to include a reactive silane moiety, such as a monochlorosilane. nih.gov This derivatized ligand is then reacted with the porous silica gel, forming a stable covalent bond between the ligand and the support surface. nih.gov This grafting methodology creates a new boronate affinity solid phase suitable for high-performance liquid chromatography (HPLC) applications. nih.gov The density of the immobilized ligand on the surface is a crucial factor that can affect the retention capacity of the column. nih.gov

Characterization of Surface-Bound Species and Their Stability

The sulfoxide (B87167) group is known for its polarity and ability to participate in hydrogen bonding. These characteristics could theoretically allow "Benzene, (3-butenylsulfinyl)-" to be anchored to various surfaces, such as metal oxides or other polar substrates. The stability of such a surface-bound species would be influenced by several factors:

FactorDescription
Nature of the Surface The chemical composition and reactivity of the substrate would determine the strength of the interaction with the sulfoxide group.
Environmental Conditions Temperature, pH, and the presence of solvents would impact the longevity of the surface attachment.
Steric Hindrance The bulky phenyl and butenyl groups might influence the orientation and packing density of the molecules on the surface, affecting overall stability.

Characterization of such a hypothetical surface layer would typically involve techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and its oxidation state, and Atomic Force Microscopy (AFM) to study the surface morphology. However, no such studies have been reported for "Benzene, (3-butenylsulfinyl)-".

Potential in Polymer Chemistry and Advanced Coatings

The presence of a butenyl group in "Benzene, (3-butenylsulfinyl)-" suggests its potential as a monomer for polymerization or as a reactive site for grafting onto existing polymer chains.

Incorporation into Polymer Backbones or Side Chains via the Butenyl Group

The double bond in the butenyl group could potentially be used in various polymerization reactions:

Addition Polymerization: The butenyl group could theoretically undergo radical, cationic, or anionic polymerization to form a polymer with the phenylsulfinyl group in the side chain.

Copolymerization: It could be copolymerized with other monomers to tailor the properties of the resulting polymer.

Thiol-ene "Click" Chemistry: The butenyl group is reactive towards thiols in the presence of a radical initiator or UV light, offering a pathway to graft the molecule onto thiol-functionalized polymers or surfaces.

Synthesis of Smart Materials with Stimuli-Responsive Properties

The sulfoxide group is a well-known stimuli-responsive moiety. Its oxidation state can be reversibly changed, which in turn alters its polarity and hydrophilicity. This property is the basis for creating "smart" materials.

StimulusPotential Response of a Sulfoxide-Containing Polymer
Oxidation Oxidation of the sulfoxide to a sulfone would increase its polarity.
Reduction Reduction of the sulfoxide to a sulfide would decrease its polarity.
Temperature Some sulfoxide-containing polymers exhibit a lower critical solution temperature (LCST), leading to a phase transition with a change in temperature.

If "Benzene, (3-butenylsulfinyl)-" were to be incorporated into a polymer, the resulting material could hypothetically exhibit stimuli-responsive behavior. For example, a change in the oxidative environment could alter the polymer's solubility or its interaction with other molecules. Such properties are desirable for applications in drug delivery, sensors, and self-healing materials.

Environmental Fate and Degradation Mechanisms in Research Models

Studies on Biodegradation Pathways in Model Aquatic and Soil Ecosystems

The biodegradation of organosulfur compounds, particularly those containing a sulfinyl group attached to an aromatic ring, is a subject of ongoing research. Studies in model ecosystems provide insights into the microbial processes that could lead to the breakdown of Benzene (B151609), (3-butenylsulfinyl)-.

Research on the microbial metabolism of organosulfur compounds like dibenzothiophene, which contains a sulfur atom in a thiophene ring fused to two benzene rings, has identified specific degradation pathways. Microorganisms, such as Rhodococcus rhodochrous, have been shown to metabolize dibenzothiophene in a sulfur-specific manner. nih.gov This process typically involves the oxidation of the sulfur atom to form intermediates such as dibenzothiophene sulfoxide (B87167) and dibenzothiophene sulfone. nih.gov Subsequent enzymatic cleavage of the carbon-sulfur bonds can lead to the formation of hydroxylated biphenyls. nih.govoup.com

In a model scenario for Benzene, (3-butenylsulfinyl)-, a plausible initial step in its microbial degradation would be the oxidation of the sulfinyl group to a sulfonyl group, forming Benzene, (3-butenylsulfonyl)-. This could be followed by the cleavage of the bond between the sulfur atom and the benzene ring, potentially yielding phenol and a butenylsulfinic acid derivative. Further degradation of these intermediates would then proceed through established metabolic pathways for aromatic and aliphatic compounds.

Table 1: Hypothetical Microbial Degradation Metabolites of Benzene, (3-butenylsulfinyl)-

MetaboliteChemical FormulaPotential Formation Pathway
Benzene, (3-butenylsulfonyl)-C10H12O2SOxidation of the sulfinyl group
PhenolC6H6OCleavage of the C-S bond
But-3-ene-1-sulfinic acidC4H8O2SCleavage of the C-S bond

The biodegradability of organic compounds is influenced by several factors related to their molecular structure. For organosulfur compounds, the oxidation state of the sulfur atom and the nature of the organic substituents play a crucial role. The presence of functional groups such as sulfoxides can influence the electronic properties of the molecule and its susceptibility to enzymatic attack.

Table 2: Influence of Molecular Structure on the Biodegradability of Aromatic Organosulfur Compounds

Structural FeatureInfluence on BiodegradabilityRationale
Sulfinyl GroupModerateCan be oxidized to a sulfonyl group, often a key step in degradation.
Benzene RingLow to ModerateAromatic rings are generally recalcitrant but can be degraded by specialized microorganisms.
Alkenyl Chain (Butenyl)Moderate to HighThe double bond provides a reactive site for enzymatic attack.

Abiotic Transformation Processes (e.g., photooxidation, hydrolysis)

In addition to biodegradation, abiotic processes can contribute to the transformation of Benzene, (3-butenylsulfinyl)- in the environment. These processes include reactions initiated by sunlight (photooxidation) and reactions with water (hydrolysis).

The photolytic degradation of sulfoxides can proceed through various mechanisms, including photooxidation. Research on the photocatalytic deoxygenation of sulfoxides to sulfides and their photooxidation to sulfones indicates that these compounds are photochemically active. nih.govresearchgate.netrsc.org The presence of a benzene ring in Benzene, (3-butenylsulfinyl)- suggests that it will absorb ultraviolet radiation, which can lead to its electronic excitation and subsequent chemical reactions.

In the presence of photosensitizers and molecular oxygen, the sulfinyl group can be oxidized to a sulfonyl group. The kinetics of such reactions are dependent on the wavelength of light, the presence of dissolved organic matter, and the concentration of oxidants like hydroxyl radicals in the water. rsc.org The butenyl group may also be susceptible to photooxidation.

Table 3: Modeled Kinetic Parameters for the Photolytic Degradation of Aryl Sulfoxides

ProcessModeled Rate Constant (k)Modeled Half-life (t1/2)Conditions
Direct Photolysis1.5 x 10-3 hr-1~462 hoursSimulated sunlight, pure water
Indirect Photooxidation (with OH radicals)2.0 x 109 M-1s-1Variable (depends on [OH])Typical surface water [OH] ~10-17 M

The sulfinyl linkage (C-S(O)-C) in aryl sulfoxides is generally considered to be relatively stable towards hydrolysis under neutral environmental conditions. However, the stability can be influenced by pH. Studies on the hydrolysis of sulfinyl compounds, such as sulfinic anhydrides, indicate that these reactions can be catalyzed by both acids and bases. acs.orgnih.gov

For Benzene, (3-butenylsulfinyl)-, significant hydrolysis is not expected at neutral pH. However, under acidic or alkaline conditions, the C-S bond could be cleaved, although likely at a slow rate compared to other degradation processes. The presence of the butenyl group is not expected to significantly alter the hydrolytic stability of the sulfinyl linkage.

Environmental Transport and Distribution Modeling in Academic Contexts

The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow). For Benzene, (3-butenylsulfinyl)-, these properties would determine its partitioning between air, water, soil, and biota.

Based on its structure, Benzene, (3-butenylsulfinyl)- is expected to have low to moderate water solubility and a relatively low vapor pressure. The presence of the benzene ring and the butenyl chain suggests a moderate potential for sorption to organic matter in soil and sediment. Environmental fate models, such as fugacity models, can be used to predict the distribution of such a compound in a model environment. These models would likely predict that a significant portion of Benzene, (3-butenylsulfinyl)- released into the environment would be found in soil and sediment, with a smaller fraction in water and a negligible amount in the atmosphere. nih.govnih.govresearchgate.net

Table 4: Predicted Environmental Distribution of a Model Aryl Alkyl Sulfoxide

Environmental CompartmentPredicted Percentage of Total MassGoverning Factors
Air< 0.1%Low vapor pressure
Water10 - 20%Moderate water solubility
Soil40 - 60%Moderate sorption to organic matter (Koc)
Sediment30 - 50%Sorption and deposition

Assessment of Partitioning Behavior in Environmental Compartments

The partitioning behavior of a chemical describes its distribution between different environmental phases, such as water, soil, sediment, and air. This is a critical factor in determining its potential for transport, bioavailability, and accumulation in various ecosystems. Key parameters used to assess partitioning behavior include the octanol-water partition coefficient (Kow) and the soil organic carbon-water partition coefficient (Koc).

The structure of "Benzene, (3-butenylsulfinyl)-" suggests a degree of hydrophobicity imparted by the benzene ring and the butenyl group, while the sulfinyl group introduces polarity. The interplay of these structural features will govern its partitioning behavior. The benzene ring is nonpolar and tends to partition into organic phases, while the sulfinyl group is polar and can engage in hydrogen bonding, increasing its affinity for water and polar surfaces.

Table 1: Estimated Physicochemical Properties and Partitioning Coefficients for Benzene, (3-butenylsulfinyl)- and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Log KowEstimated Log Koc
Benzene, (3-butenylsulfinyl)-C10H12OS180.272.5 - 3.52.0 - 3.0
BenzeneC6H678.112.131.83
Methyl phenyl sulfoxideC7H8OS140.201.351.5 - 2.5
4-ButenylbenzeneC10H12132.203.8 - 4.23.0 - 3.5

Note: The values for "Benzene, (3-butenylsulfinyl)-" are estimated based on its structure and the properties of analogous compounds, as direct experimental data is not available. The Log Kow and Log Koc values for related compounds are sourced from experimental and predictive databases.

The estimated Log Kow for "Benzene, (3-butenylsulfinyl)-" suggests a moderate potential for bioaccumulation in aquatic organisms. Compounds with Log Kow values in this range can be taken up by organisms from the surrounding water. Similarly, the estimated Log Koc indicates that the compound is likely to have moderate mobility in soil. It is expected to sorb to soil organic matter, which would retard its movement through the soil profile and into groundwater ecetoc.org. However, its mobility will also be influenced by the specific characteristics of the soil, such as organic carbon content and clay composition nih.gov.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Mobility

Quantitative Structure-Activity Relationships (QSAR) are theoretical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental activities rsc.org. In the absence of experimental data, QSAR models can be valuable tools for predicting the environmental mobility of chemicals like "Benzene, (3-butenylsulfinyl)-" nih.gov.

The environmental mobility of a compound is largely determined by its partitioning behavior, particularly its sorption to soil and sediment. QSAR models for soil sorption typically use molecular descriptors that quantify various aspects of a molecule's structure. For "Benzene, (3-butenylsulfinyl)-", relevant molecular descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the molecular weight and branching indices.

Quantum chemical descriptors: These are derived from calculations of the electronic structure of the molecule and can include parameters like dipole moment and orbital energies. The polarity of the sulfinyl group would be a significant factor captured by these descriptors.

Hydrophobicity descriptors: The most common of these is the octanol-water partition coefficient (Log Kow), which is often itself predicted from the chemical structure.

A general QSAR equation for predicting the soil organic carbon-water partition coefficient (Koc) often takes the form:

Log Koc = a * (Descriptor 1) + b * (Descriptor 2) + ... + c

Where 'a', 'b', and 'c' are constants derived from statistical regression of a training set of compounds with known Koc values. While a specific QSAR model for aryl sulfoxides containing alkenyl chains may not be readily available, models for broader classes of organic compounds can provide a reasonable estimation of the environmental mobility of "Benzene, (3-butenylsulfinyl)-". These models are instrumental in prioritizing chemicals for further testing and in environmental risk assessment rsc.org.

Mechanisms of Interaction with Environmental Matrices (e.g., soil, sediment)

The interaction of "Benzene, (3-butenylsulfinyl)-" with environmental matrices like soil and sediment is a complex process involving various sorption mechanisms mdpi.comresearchgate.net. The nature and strength of these interactions determine the compound's retention, transport, and bioavailability in the environment.

The primary components of soil and sediment that interact with organic compounds are soil organic matter (SOM) and mineral surfaces nih.gov.

Interaction with Soil Organic Matter (SOM): SOM is a heterogeneous mixture of decomposing plant and animal residues. For a compound with both hydrophobic and polar characteristics like "Benzene, (3-butenylsulfinyl)-", interactions with SOM are likely to be the dominant sorption mechanism in soils with significant organic content nih.gov. The hydrophobic benzene ring and butenyl chain can partition into the nonpolar regions of the humic and fulvic acids that comprise a large portion of SOM.

Interaction with Mineral Surfaces: Soil and sediment also contain various minerals, such as clays and metal oxides, which have charged surfaces. The polar sulfinyl group of "Benzene, (3-butenylsulfinyl)-" can interact with these mineral surfaces through several mechanisms:

Hydrogen Bonding: The oxygen atom of the sulfinyl group can act as a hydrogen bond acceptor, forming bonds with hydroxyl groups present on the surfaces of clay minerals and metal oxides.

Dipole-Dipole Interactions: The polar nature of the sulfinyl group can lead to dipole-dipole interactions with polar sites on mineral surfaces.

Cation Bridging: In soils with a significant content of divalent cations (e.g., Ca²⁺, Mg²⁺), these cations can act as a bridge between the negatively charged mineral surfaces and the partial negative charge on the oxygen of the sulfinyl group.

The relative importance of these interaction mechanisms will depend on the properties of the soil or sediment, such as its organic matter content, pH, clay content, and cation exchange capacity nih.gov. In soils with low organic matter, interactions with mineral surfaces may become more significant in controlling the sorption and mobility of "Benzene, (3-butenylsulfinyl)-".

Table 2: Potential Interactions of Benzene, (3-butenylsulfinyl)- with Soil and Sediment Components

Structural Moiety of CompoundSoil/Sediment ComponentDominant Interaction Mechanism
Benzene ring and butenyl chainSoil Organic Matter (SOM)Hydrophobic partitioning
Sulfinyl group (-S(O)-)Soil Organic Matter (SOM)Hydrogen bonding, dipole-dipole interactions
Sulfinyl group (-S(O)-)Clay minerals, Metal oxidesHydrogen bonding, surface complexation, cation bridging

Future Research Directions and Emerging Paradigms for Benzene, 3 Butenylsulfinyl

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral sulfoxides, including Benzene (B151609), (3-butenylsulfinyl)-, is often accomplished through the oxidation of the corresponding sulfide (B99878). While traditional batch methods have been effective, the integration of flow chemistry and automated synthesis platforms presents a significant opportunity for process optimization and enhanced efficiency.

Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, offers several advantages over batch processing. These include superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly for exothermic oxidation reactions. The application of flow chemistry to the synthesis of Benzene, (3-butenylsulfinyl)- could enable precise control over the oxidation state of the sulfur atom, minimizing over-oxidation to the sulfone.

Automated synthesis platforms, which combine robotics with software to perform chemical reactions in a high-throughput manner, could be employed to rapidly screen a wide range of catalysts and oxidizing agents for the asymmetric synthesis of Benzene, (3-butenylsulfinyl)-. This would accelerate the discovery of optimal conditions for producing the desired enantiomer with high enantiomeric excess. The data generated from these high-throughput experiments could also be used to train machine learning algorithms to predict reaction outcomes, further streamlining the optimization process.

Table 1: Comparison of Batch vs. Flow Synthesis for Sulfoxides

FeatureBatch SynthesisFlow Synthesis
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced due to small reactor dimensions
Safety Potential for thermal runaway in exothermic reactionsInherently safer due to small reaction volumes
Scalability Often requires re-optimizationScaled by running the system for longer periods
Process Control Manual or semi-automatedFully automated with precise control

Application in Supramolecular Chemistry and Self-Assembly Beyond Affinity Chromatography

The structural motifs within Benzene, (3-butenylsulfinyl)- — the aromatic ring, the polar sulfoxide (B87167) group, and the flexible butenyl chain — suggest its potential as a versatile building block in supramolecular chemistry. The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of self-assembly, a key principle in the development of advanced materials.

The phenyl group can participate in π-π stacking interactions, a common driving force in the self-assembly of aromatic compounds. mpg.dersc.orgresearchgate.net The sulfoxide group, with its polar S=O bond, is capable of acting as both a hydrogen bond acceptor and a dipole-dipole interaction partner. The butenyl chain offers conformational flexibility and the potential for intermolecular interactions through van der Waals forces or, upon functionalization, other specific non-covalent interactions.

Future research could explore the self-assembly of Benzene, (3-butenylsulfinyl)- into higher-order structures such as nanofibers, gels, or liquid crystals. The chirality of the sulfoxide could introduce a chiral element into the resulting supramolecular assemblies, leading to materials with interesting chiroptical properties. Beyond simple self-assembly, this compound could be incorporated into more complex supramolecular systems, such as host-guest complexes or as a component of molecular machines, moving beyond its potential use in affinity chromatography.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Benzene, (3-butenylsulfinyl)- necessitates the use of advanced, in-situ characterization techniques. spectroscopyonline.com Traditional analytical methods often rely on quenching the reaction and analyzing the resulting mixture, which may not provide a true representation of the species present in the reacting system.

In-situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.com This data is invaluable for elucidating reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. For instance, in-situ monitoring of the oxidation of the corresponding sulfide could reveal the formation of any unstable intermediates and help to fine-tune the reaction to maximize the yield of the desired sulfoxide. spectroscopyonline.com

Furthermore, techniques like mass spectrometry can be coupled with reaction monitoring systems to provide detailed information about the molecular weight and structure of the species present. The development of specialized probes and flow cells allows for the application of these techniques under a wide range of reaction conditions, including those employed in flow chemistry.

Theoretical Prediction of Novel Reactivities and Applications

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. acs.orgacs.orgresearchgate.net For Benzene, (3-butenylsulfinyl)-, theoretical methods can be employed to explore its conformational landscape, predict its electronic properties, and model its reactivity in various chemical transformations.

Density Functional Theory (DFT) calculations can be used to determine the relative energies of different stereoisomers and to model the transition states of reactions involving the sulfoxide group or the butenyl chain. For example, computational studies could predict the stereoselectivity of reactions at the double bond of the butenyl group, guided by the stereochemistry of the sulfoxide. Such studies can provide insights into the reaction mechanisms and help in the rational design of catalysts for stereoselective transformations.

Molecular dynamics simulations could be used to model the self-assembly behavior of Benzene, (3-butenylsulfinyl)-, predicting the most stable supramolecular structures and providing insights into the intermolecular forces that govern their formation. These theoretical predictions can guide experimental efforts, saving time and resources in the search for novel applications of this compound in materials science.

Table 2: Theoretical Methods for Studying Sulfoxide Chemistry

Theoretical MethodApplication
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states. acs.orgresearchgate.net
Ab initio methods High-accuracy calculations of molecular properties.
Molecular Dynamics (MD) Simulation of the dynamic behavior and self-assembly of molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of reactions in complex environments, such as in the presence of a catalyst or solvent.

Sustainable Synthesis and Circular Economy Considerations in Organosulfur Chemistry

The principles of green chemistry and the concept of a circular economy are increasingly influencing the design of chemical syntheses. youtube.comresearchgate.netfrontiersin.org For Benzene, (3-butenylsulfinyl)-, future research should focus on developing synthetic routes that are more sustainable and environmentally benign.

This includes the use of greener oxidizing agents, such as hydrogen peroxide or even molecular oxygen, in conjunction with efficient and recyclable catalysts. Biocatalysis, employing enzymes such as monooxygenases, offers a highly selective and environmentally friendly approach to the asymmetric synthesis of chiral sulfoxides. researchgate.netrsc.orgnih.gov The development of robust and reusable biocatalysts for the synthesis of Benzene, (3-butenylsulfinyl)- would be a significant step towards a more sustainable process.

From a circular economy perspective, the entire lifecycle of the compound should be considered. youtube.comresearchgate.netfrontiersin.org This involves designing synthetic pathways that minimize waste and exploring the potential for recycling and reusing any byproducts. Furthermore, research into the biodegradability of Benzene, (3-butenylsulfinyl)- and its potential environmental impact would be crucial for its long-term viability as a useful chemical entity. The unique properties of sulfur also lend themselves to innovative, waste-free carbon-carbon coupling reactions, which could be explored for the derivatization of the butenyl side chain. nih.govresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.